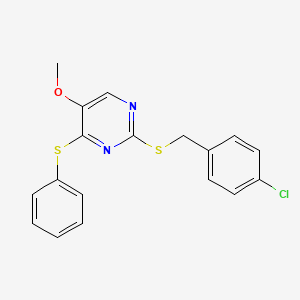

2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS2/c1-22-16-11-20-18(23-12-13-7-9-14(19)10-8-13)21-17(16)24-15-5-3-2-4-6-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINMMRDETTZBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether (CAS No. 338423-06-6) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

- Molecular Formula : C18H15ClN2OS2

- Molecular Weight : 374.91 g/mol

- Boiling Point : 522.9 ± 50.0 °C (predicted)

- Density : 1.37 ± 0.1 g/cm³ (predicted)

- pKa : 1.23 ± 0.49 (predicted) .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in antiviral and anticancer domains. The following sections detail specific findings related to the biological activity of this compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including those similar to the target compound. Notably, compounds with structural similarities have shown efficacy against various viruses:

- Mechanism of Action : The compound may inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells.

- Case Study Findings :

- A study demonstrated that pyrimidine derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from low micromolar to nanomolar levels .

- Another research indicated that structural modifications could enhance the affinity towards viral proteins, suggesting that substituents like chlorobenzyl and phenyl sulfanyl groups may contribute positively to the antiviral profile .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in several cell lines:

- Cell Lines Tested : Human liver cancer cells (HepG2), cervical cancer cells (HeLa), and normal human fibroblasts.

- Results :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorobenzyl | Enhances antiviral activity | |

| Phenyl sulfanyl | Increases cytotoxicity in cancer cells | |

| Methyl ether group | Modulates solubility and bioavailability |

The presence of electron-withdrawing groups such as chlorine can increase the electrophilicity of the compound, potentially enhancing its interaction with biological targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Functional Group Impact on Reactivity and Bioactivity

- Chlorine Substitution: The target compound’s 4-chlorobenzyl group enhances hydrophobicity compared to non-halogenated analogs.

- Sulfanyl vs. Methoxy Groups : The phenylsulfanyl group at C4 in the target compound may confer stronger π-π stacking interactions compared to methoxy-substituted analogs (e.g., CAS 339019-54-4), influencing binding to biological targets .

- Nitrile vs. Ester Functionalization : The nitrile group in the analog C₂₂H₂₀ClN₃S₂ () allows for dipole interactions and hydrogen bonding, which are absent in the target compound’s methoxy group. This could explain its reported inhibition of DNA synthesis enzymes.

Crystallographic and Supramolecular Features

- Crystal Packing : Analogs such as C₂₂H₂₀ClN₃S₂ form layered structures via C–H···π and π–π interactions between pyrimidine rings and aromatic substituents . The target compound’s crystal structure is unreported, but similar SHELX refinement methods (used in ) would likely apply.

- Dihedral Angles : In C₂₂H₂₀ClN₃S₂, the dihedral angles between the pyrimidine ring and substituents (78.13° and 36.70°) suggest orthogonal and partially planar orientations, which may influence molecular stacking .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the compound’s molecular structure?

Answer: A combination of NMR, FT-IR, UV-Vis spectroscopy , and X-ray crystallography is essential.

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., sulfanyl and chlorobenzyl groups) .

- FT-IR : Identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement (e.g., S–C bond lengths typically 1.75–1.82 Å in sulfanyl derivatives) .

- UV-Vis : Analyzes electronic transitions (e.g., π→π* in pyrimidine rings at ~260–300 nm) .

Q. What safety precautions are critical during handling and storage?

Answer:

Q. What synthetic routes are feasible for this compound?

Answer: A multi-step synthesis is typical:

Pyrimidine core functionalization : Introduce sulfanyl groups via nucleophilic substitution (e.g., using thiols under basic conditions) .

Protection/deprotection strategies : Use tert-butyl or benzyl groups to control reactivity .

Methyl ether formation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties?

Answer: Density Functional Theory (DFT) optimizes molecular geometry and calculates:

- HOMO-LUMO gaps : Predicts reactivity (e.g., gaps ~3–5 eV for pyrimidine derivatives) .

- Electrostatic potential maps : Highlights nucleophilic/electrophilic sites (e.g., sulfur atoms as electron-rich regions) .

- Software : Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis set .

Q. How to resolve challenges in crystallographic data interpretation?

Answer:

- Disordered structures : Use restraints or split models for overlapping atoms (e.g., methyl or phenyl groups) .

- Weak diffraction : Optimize crystal growth via slow evaporation (e.g., acetone/water mixtures) .

- Validation : Check R-factors (< 0.05) and verify with CCDC databases .

Q. What analytical methods ensure purity and quantification?

Answer:

| Parameter | HPLC Conditions (From ) |

|---|---|

| Column | C18 reverse-phase (250 × 4.6 mm, 5 µm) |

| Mobile phase | Methanol:Buffer (65:35 v/v) |

| Buffer | 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate (pH 4.6) |

| Flow rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| System suitability | RSD < 2% for peak area and retention time |

Validation : Perform spike/recovery tests (≥95% accuracy) and linearity (R² > 0.999) .

Q. How to evaluate environmental persistence and ecotoxicology?

Answer:

- Degradation studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV light, 254 nm) .

- Bioaccumulation : Use logP calculations (e.g., ClogP ~3.5 for chlorobenzyl derivatives) and aquatic bioassays (e.g., Daphnia magna LC50) .

- Metabolite identification : LC-MS/MS to detect sulfoxide/sulfone derivatives .

Q. How to design structure-activity relationship (SAR) studies?

Answer:

- Analog synthesis : Modify sulfanyl substituents (e.g., replace phenyl with pyridyl) .

- Biological assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) .

- Data analysis : Correlate electronic properties (DFT) with bioactivity using QSAR models .

Q. Notes for Compliance :

- Avoid human/animal testing; the compound is not FDA-approved .

- Cite experimental details rigorously (e.g., crystallographic CCDC numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.